3-Chlorooctane

Beschreibung

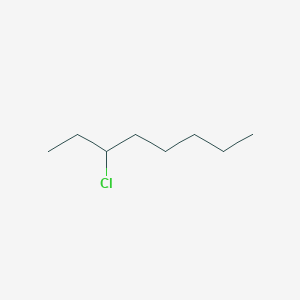

Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chlorooctane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17Cl/c1-3-5-6-7-8(9)4-2/h8H,3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYNJWLOOBINARS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10883649 | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1117-79-9 | |

| Record name | 3-Chlorooctane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1117-79-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octane, 3-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001117799 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Octane, 3-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10883649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chlorooctane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.958 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Chlorooctane (CAS No. 1117-79-9)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Chlorooctane, a secondary alkyl halide with the CAS number 1117-79-9.[1][2][3][4][5] Included is a summary of its chemical and physical properties, detailed experimental protocols for its synthesis, and an analysis of its characteristic spectral data. Furthermore, this document explores the reactivity and potential applications of this compound, particularly as an intermediate in organic synthesis and its prospective role in the development of pharmaceutical compounds. Safety and handling information for this compound is also thoroughly addressed.

Chemical and Physical Properties

This compound is a colorless liquid belonging to the family of organic halogen compounds.[4] It is characterized by the presence of a chlorine atom on the third carbon of an eight-carbon chain. This structure leads to its classification as a secondary alkyl halide.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 1117-79-9 | [1][2][3][4][5] |

| Molecular Formula | C₈H₁₇Cl | [1][2][4][5] |

| Molecular Weight | 148.67 g/mol | [2][4] |

| Boiling Point | 173.4 °C at 760 mmHg | [4] |

| Density | 0.862 g/cm³ | [4] |

| Refractive Index | 1.423 | [4] |

| Flash Point | 52.5 °C | [4] |

| Vapor Pressure | 1.69 mmHg at 25°C | [4] |

| Synonyms | Octane, 3-chloro- | [2][3][4][5] |

Synthesis of this compound

A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction of 3-octanol (B1198278) with a suitable chlorinating agent. Thionyl chloride (SOCl₂) is a frequently used reagent for this transformation due to the clean nature of the reaction, where the byproducts are gaseous sulfur dioxide and hydrogen chloride.

Experimental Protocol: Synthesis from 3-Octanol

Objective: To synthesize this compound from 3-octanol via reaction with thionyl chloride.

Materials:

-

3-octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Diethyl ether (or other suitable organic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

-

Separatory funnel

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

Procedure:

-

In a well-ventilated fume hood, place 3-octanol into a round-bottom flask equipped with a magnetic stir bar.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride to the stirred alcohol. An equimolar amount or a slight excess of thionyl chloride is typically used. If pyridine is used, it is added to the alcohol before the thionyl chloride.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for several hours or until the reaction is complete (monitoring by TLC or GC is recommended).

-

Carefully pour the reaction mixture over ice water to quench the reaction and dissolve any inorganic salts.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether.

-

Combine the organic extracts and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation to obtain the pure product.

Diagram 1: Synthesis Workflow

Caption: A schematic of the synthesis process for this compound.

Spectral Data and Characterization

The structure of this compound can be confirmed through various spectroscopic methods.

Table 2: Summary of Spectral Data for this compound

| Spectroscopy | Characteristic Features |

| ¹H NMR | Signals corresponding to the different proton environments in the molecule. The proton on the carbon bearing the chlorine atom (C3) will appear as a multiplet at a downfield chemical shift compared to the other alkyl protons. |

| ¹³C NMR | A signal for the carbon atom bonded to chlorine (C3) will be observed at a characteristic downfield chemical shift (typically in the range of 50-70 ppm). The other seven carbon signals will appear in the upfield alkyl region. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) and a characteristic M+2 peak with an intensity of approximately one-third of the M⁺ peak, which is indicative of the presence of a single chlorine atom. Common fragmentation patterns include the loss of the chlorine atom and cleavage of the carbon-carbon bonds adjacent to the chlorine. |

| Infrared (IR) Spectroscopy | The IR spectrum will be dominated by C-H stretching and bending vibrations. A C-Cl stretching vibration is expected in the fingerprint region (typically 600-800 cm⁻¹). |

Diagram 2: Predicted Mass Spectrometry Fragmentation of this compound

Caption: Key fragmentation pathways of this compound in mass spectrometry.

Reactivity and Applications

As a secondary alkyl halide, this compound can undergo a variety of chemical transformations, making it a useful intermediate in organic synthesis.

-

Nucleophilic Substitution Reactions: this compound can react with a wide range of nucleophiles to introduce different functional groups at the C3 position. These reactions can proceed through either an Sₙ1 or Sₙ2 mechanism, depending on the reaction conditions and the nature of the nucleophile.

-

Elimination Reactions: In the presence of a strong, non-nucleophilic base, this compound can undergo elimination to form a mixture of octene isomers.

-

Grignard Reagent Formation: Reaction with magnesium metal can lead to the formation of the corresponding Grignard reagent, which is a powerful carbon nucleophile used in the formation of new carbon-carbon bonds.

In the context of drug development, this compound is not typically an active pharmaceutical ingredient itself. Instead, its value lies in its utility as a building block for the synthesis of more complex molecules with potential biological activity. Its alkyl chain can be incorporated into larger structures to modify properties such as lipophilicity, which can be crucial for a drug's pharmacokinetic profile.

Safety and Handling

GHS Hazard Classification (Predicted):

-

Flammable Liquids: Category 4

-

Aspiration Hazard: Category 1

-

Hazardous to the Aquatic Environment, Long-Term Hazard: Category 1

Precautionary Measures:

-

Handling: Use in a well-ventilated area, preferably in a fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Keep away from heat, sparks, and open flames.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container. Store away from incompatible materials such as strong oxidizing agents and bases.

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

-

Skin Contact: Immediately wash with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting lower and upper eyelids occasionally. Seek medical attention.

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations. Do not allow to enter drains or waterways.

References

An In-depth Technical Guide to the Chemical Properties of 3-Chlorooctane

This technical guide provides a comprehensive overview of the chemical and physical properties of 3-chlorooctane, tailored for researchers, scientists, and professionals in drug development. This document details the compound's key characteristics, experimental protocols for its synthesis and analysis, and its reactivity profile.

Core Chemical and Physical Properties

This compound is a secondary alkyl halide with the chemical formula C₈H₁₇Cl.[1][2][3] It is a colorless liquid under standard conditions and sees use as an alkylating agent in organic synthesis.[4] Its physical and chemical properties are summarized in the tables below.

Physical Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₈H₁₇Cl | [1][2][3] |

| Molecular Weight | 148.674 g/mol | [1][5][6] |

| Boiling Point | 173.4 °C at 760 mmHg | [5][6][7] |

| Melting Point | -41.9 °C (estimate) | [5] |

| Density | 0.862 g/cm³ | [5][6][7] |

| Refractive Index | 1.423 | [5][6][7] |

| Vapor Pressure | 1.69 mmHg at 25 °C | [5][6][7] |

| Flash Point | 52.5 °C | [5][6][7] |

Solubility of this compound

| Solvent | Solubility | Notes | Source(s) |

| Water | Low | The long nonpolar hydrocarbon chain limits solubility in polar solvents. | [4] |

| Organic Solvents | Soluble | Generally soluble in nonpolar solvents like hexane (B92381) and ether. | [4] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and characterization of this compound. Key spectral data are summarized below.

Spectroscopic Properties of this compound

| Spectroscopic Technique | Key Data | Source(s) |

| Mass Spectrometry (GC-MS) | Top peaks (m/z): 55, 70, 41 | [8] |

| Infrared (IR) Spectroscopy | Data available from NIST/EPA Gas-Phase Infrared Database. | [2][5] |

| ¹H NMR Spectroscopy | Predicted spectra available. | [1][3] |

| ¹³C NMR Spectroscopy | Predicted spectra available. | [1][3][9] |

| Kovats Retention Index | Semi-standard non-polar: 1006; Standard polar: 1166 | [8][10] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are provided below. While specific peer-reviewed protocols for this compound are not abundant, the following procedures are based on well-established methods for the synthesis and handling of secondary alkyl halides.[4][11][12]

Synthesis of this compound from 3-Octanol (B1198278)

The synthesis of this compound is most commonly achieved through the nucleophilic substitution of the hydroxyl group in 3-octanol with a chloride ion.[12] The use of thionyl chloride (SOCl₂) is a preferred method for converting secondary alcohols to alkyl chlorides as it minimizes carbocation rearrangements and produces gaseous byproducts that are easily removed.[12][13]

Materials:

-

3-Octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (optional, as a base to neutralize HCl byproduct)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride (and a stoichiometric amount of pyridine, if used) from the dropping funnel with stirring.

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and carefully pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

Purification of this compound

The crude this compound can be purified by fractional distillation to yield the pure product.[4]

Procedure:

-

Set up a fractional distillation apparatus.

-

Heat the crude this compound in the distillation flask.

-

Collect the fraction that distills at the boiling point of this compound (173.4 °C at atmospheric pressure).

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

GC-MS is a powerful technique for confirming the identity and purity of this compound.[14][15]

A Representative Protocol:

-

Column: A non-polar capillary column (e.g., Agilent CP-Al₂O₃/KCl).[16]

-

Carrier Gas: Helium.[10]

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 60 °C, ramp to 180 °C at 5 °C/min.[16]

-

MS Detector: Electron ionization (EI) at 70 eV.[15]

-

Sample Preparation: Dilute the this compound sample in a volatile organic solvent such as pentane.[17]

Visualizing Workflows and Relationships

The following diagrams, generated using Graphviz, illustrate the experimental workflow for the synthesis and purification of this compound.

Caption: Workflow for the synthesis of this compound.

Caption: Workflow for the purification of this compound.

Reactivity and Stability

This compound is a relatively stable compound but can undergo nucleophilic substitution and elimination reactions, typical of secondary alkyl halides. It is utilized as an alkylating agent in organic synthesis.[4] Care should be taken to avoid strong bases, which can promote elimination reactions, and strong nucleophiles.

Safety and Handling

As with all halogenated hydrocarbons, this compound should be handled with appropriate personal protective equipment, including gloves and safety glasses, in a well-ventilated area or fume hood. It is a flammable liquid and should be kept away from heat, sparks, and open flames. For detailed safety information, refer to the Safety Data Sheet (SDS).

References

- 1. Page loading... [wap.guidechem.com]

- 2. Octane, 3-chloro- [webbook.nist.gov]

- 3. guidechem.com [guidechem.com]

- 4. scribd.com [scribd.com]

- 5. Octane, 3-chloro- [webbook.nist.gov]

- 6. Octane, 3-chloro- [webbook.nist.gov]

- 7. This compound | 1117-79-9 [chemnet.com]

- 8. This compound | C8H17Cl | CID 33575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. spectrabase.com [spectrabase.com]

- 10. Octane, 3-chloro- [webbook.nist.gov]

- 11. benchchem.com [benchchem.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. 10.5 Preparing Alkyl Halides from Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 14. researchgate.net [researchgate.net]

- 15. academic.oup.com [academic.oup.com]

- 16. agilent.com [agilent.com]

- 17. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Molecular Structure of 3-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectroscopic analysis of 3-Chlorooctane. As a chiral alkyl halide, this compound serves as a versatile intermediate in organic synthesis, with potential applications in the development of novel pharmaceutical compounds. This document consolidates key data, presents detailed experimental protocols, and offers in-depth analysis of its spectroscopic characteristics to support advanced research and development activities.

Chemical Identity and Physical Properties

This compound is a chlorinated hydrocarbon with the chemical formula C₈H₁₇Cl.[1] Its IUPAC name is this compound.[1] The molecule consists of an eight-carbon chain with a chlorine atom substituted at the third carbon position. This substitution creates a chiral center, resulting in two enantiomeric forms: (R)-3-chlorooctane and (S)-3-chlorooctane.[2]

The physical and chemical properties of this compound are summarized in the table below, providing a valuable reference for experimental design and application.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Cl | [1] |

| Molecular Weight | 148.67 g/mol | [1] |

| CAS Number | 1117-79-9 | [1][3] |

| Appearance | Colorless liquid (predicted) | [4] |

| Boiling Point | 173.4 °C at 760 mmHg | [5] |

| Density | 0.862 g/cm³ | [5] |

| Refractive Index | 1.423 | [5] |

| Solubility | Soluble in organic solvents (e.g., ether, ethanol); Insoluble in water | [4] |

Synthesis and Purification

The most common laboratory synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-octanol (B1198278). Thionyl chloride (SOCl₂) is a frequently used reagent for this conversion due to the clean reaction byproducts (SO₂ and HCl as gases).

Experimental Protocol: Synthesis of this compound from 3-Octanol

Objective: To synthesize this compound via the reaction of 3-octanol with thionyl chloride.

Materials:

-

3-octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask, reflux condenser, dropping funnel, separatory funnel, distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, place 3-octanol and anhydrous diethyl ether.

-

Cool the flask in an ice bath.

-

Slowly add thionyl chloride from the dropping funnel to the stirred solution of 3-octanol. The reaction is exothermic and produces HCl gas. If pyridine is used, it should be present in the flask with the alcohol to neutralize the acid as it forms.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. The mixture may be gently heated to reflux to ensure the reaction goes to completion.

-

Once the reaction is complete, carefully pour the mixture over crushed ice to quench any remaining thionyl chloride.

-

Transfer the mixture to a separatory funnel and wash sequentially with water, saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent and remove the solvent by rotary evaporation.

-

Purify the crude this compound by fractional distillation.

Logical Workflow for Synthesis and Purification

Caption: Synthesis and purification workflow for this compound.

Spectroscopic Analysis

Spectroscopic data is crucial for the structural elucidation and confirmation of this compound.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is expected to show distinct signals for the protons on each carbon. The proton on the carbon bearing the chlorine (C3) will be the most deshielded among the alkyl protons.

| Proton Assignment | Approximate Chemical Shift (ppm) | Multiplicity |

| CH₃ (C8) | ~0.9 | Triplet |

| CH₃ (C1) | ~1.0 | Triplet |

| CH₂ (C4-C7) | ~1.2-1.6 | Multiplets |

| CH₂ (C2) | ~1.7 | Multiplet |

| CH (C3) | ~3.9 | Multiplet |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbon atom attached to the electronegative chlorine atom (C3) will be significantly downfield.

| Carbon Assignment | Approximate Chemical Shift (ppm) |

| C8 | ~14 |

| C1 | ~10 |

| C5, C6, C7 | ~22-32 |

| C4 | ~36 |

| C2 | ~29 |

| C3 | ~65 |

Infrared (IR) Spectroscopy

The IR spectrum of this compound is characterized by the vibrational frequencies of its functional groups.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 2850-2960 | C-H (alkane) stretching |

| 1450-1470 | C-H (alkane) bending |

| 650-750 | C-Cl stretching |

Mass Spectrometry

The mass spectrum of this compound will exhibit a molecular ion peak (M⁺) and a characteristic M+2 peak due to the presence of the ³⁷Cl isotope, with an intensity ratio of approximately 3:1 to the M⁺ peak (containing ³⁵Cl).

Predicted Fragmentation Pathway:

References

An In-depth Technical Guide to the Synthesis of 3-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 3-chlorooctane, a valuable alkyl halide intermediate in organic synthesis. The content herein is curated for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and logical diagrams to facilitate a thorough understanding of the synthetic processes.

Core Synthesis Pathways

The synthesis of this compound is most effectively achieved through two principal routes: the nucleophilic substitution of 3-octanol (B1198278) and the hydrochlorination of octenes. Each pathway offers distinct advantages and considerations regarding starting materials, reaction conditions, and potential byproducts.

Chlorination of 3-Octanol

The conversion of 3-octanol to this compound is a standard nucleophilic substitution reaction where the hydroxyl group is replaced by a chlorine atom. Several chlorinating agents can be employed for this transformation, with thionyl chloride (SOCl₂) being a common and effective choice.

Materials:

-

3-Octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous diethyl ether (or other suitable aprotic solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Distillation apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise from the dropping funnel to the stirred solution. The reaction is exothermic and will produce hydrogen chloride and sulfur dioxide gases, which should be vented through a proper scrubbing system. For reactions where inversion of stereochemistry is desired, pyridine can be added to the reaction mixture.[1]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux gently for 1-2 hours to ensure the reaction goes to completion.

-

After cooling, slowly pour the reaction mixture over crushed ice to quench the excess thionyl chloride.

-

Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation.

-

The crude this compound can be purified by fractional distillation under reduced pressure.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | 3-Octanol | |

| Reagent | Thionyl Chloride (SOCl₂) | |

| Expected Yield | Moderate to High | |

| Boiling Point of this compound | 173.4 °C at 760 mmHg | [2] |

| Density of this compound | 0.862 g/cm³ | [2] |

Logical Relationship for the Chlorination of 3-Octanol

Hydrochlorination of Octenes

The addition of hydrogen chloride (HCl) across the double bond of an octene is another viable route to this compound. The regioselectivity of this reaction is governed by Markovnikov's rule, which states that the hydrogen atom adds to the carbon atom of the double bond that has the greater number of hydrogen atoms, while the chloride ion adds to the more substituted carbon atom. Therefore, both oct-2-ene and oct-3-ene (B8807844) can serve as precursors to this compound.

Materials:

-

Oct-2-ene or Oct-3-ene

-

Anhydrous hydrogen chloride (gas or solution in a suitable solvent like diethyl ether)

-

Anhydrous diethyl ether (as solvent)

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Distillation apparatus

Procedure:

-

Dissolve the octene (either oct-2-ene or oct-3-ene) in anhydrous diethyl ether in a flask cooled in an ice-salt bath.

-

Bubble anhydrous hydrogen chloride gas through the solution, or add a saturated solution of HCl in diethyl ether. The reaction should be carried out under anhydrous conditions to prevent the formation of byproducts such as octanols.

-

Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

-

Once the reaction is complete, wash the ethereal solution with a cold, dilute solution of sodium bicarbonate to remove excess HCl, followed by a wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent by rotary evaporation.

-

Purify the resulting this compound by fractional distillation.

Quantitative Data:

| Parameter | Value | Reference |

| Starting Material | Oct-2-ene or Oct-3-ene | |

| Reagent | Hydrogen Chloride (HCl) | |

| Expected Yield | Good to Excellent | |

| Boiling Point of this compound | 173.4 °C at 760 mmHg | [2] |

| Density of this compound | 0.862 g/cm³ | [2] |

Signaling Pathway for the Hydrochlorination of Oct-2-ene

Data Presentation: Spectroscopic Information for this compound

The identity and purity of the synthesized this compound can be confirmed by various spectroscopic methods.

| Spectroscopic Technique | Key Data Points | Reference |

| ¹H NMR | Spectra available in public databases. | [3] |

| ¹³C NMR | Spectra available in public databases. | [3][4] |

| Mass Spectrometry (GC-MS) | m/z Top Peak: 55, 2nd Highest: 70, 3rd Highest: 41. | [3] |

| Infrared (IR) Spectroscopy | Spectra available in public databases (NIST, SpectraBase). | [3][5] |

Conclusion

This guide outlines the two most practical and efficient laboratory-scale synthesis pathways for this compound. The choice between the chlorination of 3-octanol and the hydrochlorination of octenes will depend on the availability of starting materials, desired yield, and the specific experimental capabilities of the laboratory. The provided protocols and data serve as a robust foundation for the successful synthesis and characterization of this important chemical intermediate. Researchers are advised to consult the cited literature for further details and to adhere to all standard laboratory safety procedures when handling the reagents mentioned.

References

An In-depth Technical Guide to the Physical Properties of 3-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Chlorooctane (CAS No. 1117-79-9). The information is curated for professionals in research and development who require precise data for experimental design, process development, and theoretical modeling. This document presents quantitative data in a structured format, outlines general experimental protocols for the determination of these properties, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a secondary chloroalkane with the chemical formula C₈H₁₇Cl.[1] Its physical characteristics are crucial for its application in organic synthesis and for understanding its behavior in various chemical systems.

Data Presentation: Physical Properties of this compound

The following table summarizes the key physical properties of this compound based on available data.

| Property | Value | Reference(s) |

| Molecular Formula | C₈H₁₇Cl | [1][2] |

| Molecular Weight | 148.67 g/mol | [3] |

| Boiling Point | 173.4°C at 760 mmHg | [1][2] |

| Melting Point | -41.9°C (estimate) | [2][4] |

| Density | 0.862 g/cm³ | [1][2] |

| Refractive Index | 1.423 | [1][2] |

| Flash Point | 52.5°C | [1][2] |

| Vapor Pressure | 1.69 mmHg at 25°C | [1][2] |

| Solubility in Water | Low / Very slightly soluble | [5][6] |

| Solubility in Organic Solvents | Soluble in nonpolar solvents (e.g., hexane, ether) | [5] |

| LogP (Octanol/Water Partition Coefficient) | 3.584 (estimate) | [7] |

Experimental Protocols

While specific, detailed experimental protocols for the determination of every physical property of this compound are not widely published, the following are generalized and widely accepted methodologies for haloalkanes that are directly applicable.

Determination of Boiling Point (Micro-Boiling Point Method)

This method is suitable for small sample volumes.

Apparatus:

-

Thiele tube

-

Thermometer (-10°C to 200°C)

-

Small test tube (e.g., Durham tube)

-

Capillary tube (sealed at one end)

-

Heating source (e.g., Bunsen burner or oil bath)

-

Mineral oil

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.

-

A capillary tube, with its open end downwards, is placed inside the test tube containing the sample.

-

The test tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.

-

The assembly is placed in a Thiele tube filled with mineral oil, ensuring the sample is fully immersed.

-

The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.

-

As the temperature approaches the boiling point, a stream of bubbles will emerge from the open end of the capillary tube.

-

The heating is stopped, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.[8]

Determination of Density

Apparatus:

-

Pycnometer (specific gravity bottle) of a known volume

-

Analytical balance

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water, and its mass is measured to determine the exact volume of the pycnometer at a specific temperature.

-

The pycnometer is then emptied, dried, and filled with this compound.

-

The mass of the pycnometer filled with this compound is measured.

-

The density is calculated by dividing the mass of the this compound by the volume of the pycnometer. The density of haloalkanes generally increases with the atomic mass of the halogen and the number of halogen atoms, and decreases with an increasing number of carbon atoms.[6][9]

Determination of Refractive Index

Apparatus:

-

Abbe refractometer

-

Constant temperature water bath

Procedure:

-

The prisms of the Abbe refractometer are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry.

-

The refractometer is calibrated using a standard liquid with a known refractive index.

-

A few drops of this compound are placed on the surface of the lower prism.

-

The prisms are closed and locked.

-

The instrument is adjusted until the dividing line between the light and dark fields is sharp and centered in the crosshairs.

-

The refractive index is read from the scale. The temperature should be controlled and recorded as the refractive index is temperature-dependent.

Synthetic Pathway Visualization

This compound is commonly synthesized in the laboratory via the nucleophilic substitution of 3-octanol. The following diagram illustrates the logical workflow for this synthesis.

Caption: Synthetic pathway for this compound from 3-octanol.

References

- 1. This compound | 1117-79-9 [chemnet.com]

- 2. guidechem.com [guidechem.com]

- 3. This compound | C8H17Cl | CID 33575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | 1117-79-9 [chemicalbook.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. SATHEE: Unit 10 Haloalkanes And Haloarenes [satheejee.iitk.ac.in]

- 7. Octane, 3-chloro- (CAS 1117-79-9) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CK12-Foundation [flexbooks.ck12.org]

Technical Guide to the Safe Handling of 3-Chlorooctane

This technical guide is intended for researchers, scientists, and drug development professionals, providing an in-depth overview of the known properties and inferred safety protocols for 3-Chlorooctane.

Chemical and Physical Properties

The following table summarizes the known quantitative data for this compound.

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Molecular Weight | 148.67 g/mol | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| CAS Number | 1117-79-9 | --INVALID-LINK--[1], --INVALID-LINK--[2] |

| Appearance | Colorless liquid (predicted) | Inferred |

| Density | 0.862 g/cm³ | --INVALID-LINK--[1] |

| Boiling Point | 173.4 °C at 760 mmHg | --INVALID-LINK--[1] |

| Flash Point | 52.5 °C | --INVALID-LINK--[1] |

| Vapor Pressure | 1.69 mmHg at 25°C | --INVALID-LINK--[1] |

| Refractive Index | 1.423 | --INVALID-LINK--[1] |

| Water Solubility | Low | --INVALID-LINK--[3] |

| LogP | 3.58410 | --INVALID-LINK--[1] |

Hazard Identification and GHS Classification (Inferred)

While a specific GHS classification for this compound is not available, based on its flash point and the data for 1-Chlorooctane, the following hazards can be inferred.

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | Category 4 | H227: Combustible liquid |

| Aspiration Hazard | Category 1 | H304: May be fatal if swallowed and enters airways |

| Hazardous to the Aquatic Environment, Long-Term Hazard | Category 1 | H410: Very toxic to aquatic life with long lasting effects |

Signal Word: Danger

Potential Health Effects:

-

Inhalation: Vapors may be irritating to the respiratory tract. High concentrations may cause dizziness, headache, and nausea.

-

Skin Contact: May cause skin irritation. Prolonged or repeated contact may lead to dermatitis.

-

Eye Contact: May cause eye irritation.

-

Ingestion: Harmful if swallowed. Aspiration into the lungs can cause chemical pneumonitis, which can be fatal.

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the lack of specific experimental safety protocols for this compound, the following section outlines general best practices for handling combustible, potentially toxic liquids and provides first-aid measures based on protocols for similar chemicals.

Personal Protective Equipment (PPE)

A risk assessment should be conducted for any procedure involving this compound to determine the appropriate level of PPE. The following are general recommendations:

| PPE Category | Specification |

| Eye and Face Protection | Chemical splash goggles. A face shield may be necessary for splash hazards. |

| Hand Protection | Chemically resistant gloves (e.g., nitrile, neoprene). Double gloving is recommended for extended handling. |

| Body Protection | Flame-retardant lab coat and a chemical-resistant apron. |

| Respiratory Protection | All work should be conducted in a certified chemical fume hood. If there is a risk of exposure above permissible limits, a respirator may be necessary. |

| Footwear | Closed-toe, chemical-resistant shoes. |

Handling and Storage

-

Handling:

-

Work in a well-ventilated area, preferably in a chemical fume hood.

-

Keep away from heat, sparks, and open flames.

-

Ground all equipment to prevent static discharge.

-

Avoid contact with skin and eyes.

-

Avoid breathing vapors.

-

Keep containers tightly closed when not in use.

-

-

Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Store away from incompatible materials such as strong oxidizing agents.

-

Keep containers tightly sealed.

-

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible. |

| Skin Contact | Immediately wash the contaminated skin with soap and water. If this chemical penetrates the clothing, immediately remove the clothing and wash the skin with soap and water. Get medical attention if irritation persists. |

| Eye Contact | Immediately and thoroughly flush the eyes with large amounts of water for at least 15 minutes, occasionally lifting the lower and upper eyelids. Get medical attention immediately. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Get medical attention immediately. |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.

-

Specific Hazards: The substance is combustible. Vapors are heavier than air and may travel to a source of ignition and flash back. Hazardous decomposition products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

-

Personal Precautions: Evacuate the area. Wear appropriate PPE. Remove all sources of ignition.

-

Environmental Precautions: Prevent the substance from entering drains and waterways.

-

Containment and Cleanup: Absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a suitable, labeled container for disposal.

Visualizations

General Safe Handling Workflow

The following diagram illustrates a logical workflow for the safe handling of a combustible and potentially hazardous liquid like this compound.

Caption: Logical workflow for the safe handling of this compound.

This guide provides a starting point for the safe handling of this compound. It is imperative to consult with your institution's environmental health and safety department for specific guidance and to always handle unknown or poorly characterized substances with extreme caution.

References

An In-depth Technical Guide to the Stereoisomers of 3-Chlorooctane

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereoisomers of 3-chlorooctane, a chiral alkyl halide. Given the limited direct experimental data available for this specific compound, this guide synthesizes information from analogous compounds and established principles of stereochemistry, synthesis, and chiral separation. It is intended to serve as a foundational resource for professionals in drug development and chemical research who are working with or have an interest in chiral halogenated alkanes.

Introduction to the Stereoisomers of this compound

This compound possesses a single stereocenter at the third carbon atom, giving rise to a pair of enantiomers: (R)-3-chlorooctane and (S)-3-chlorooctane. These stereoisomers are non-superimposable mirror images of each other and, consequently, exhibit identical physical properties in an achiral environment, such as boiling point and density. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This optical activity is a key characteristic for differentiating and quantifying the enantiomers.

The distinct spatial arrangement of atoms in each enantiomer can lead to significantly different biological activities, a critical consideration in drug development where one enantiomer may be therapeutically active while the other is inactive or even harmful.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₇Cl | --INVALID-LINK-- |

| Molecular Weight | 148.67 g/mol | --INVALID-LINK-- |

| Boiling Point | 173.4 °C at 760 mmHg | --INVALID-LINK-- |

| Density | 0.862 g/cm³ | --INVALID-LINK-- |

| Refractive Index | 1.423 | --INVALID-LINK-- |

| SMILES | CCCCCC(CC)Cl | --INVALID-LINK-- |

| InChIKey | FYNJWLOOBINARS-UHFFFAOYSA-N | --INVALID-LINK-- |

Note on Specific Rotation: While a specific value for this compound is not documented, for the structurally similar (S)-2-chloropentane, a specific rotation of -12.00° has been reported.[1] This suggests that the specific rotation for the enantiomers of this compound is likely to be of a similar order of magnitude.

Synthesis of Racemic this compound

Racemic this compound can be synthesized from the corresponding achiral precursor, 3-octanol (B1198278), through a nucleophilic substitution reaction. A common and effective method involves the use of thionyl chloride (SOCl₂).

Experimental Protocol: Synthesis of Racemic this compound from 3-Octanol

Materials:

-

3-Octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base)

-

Anhydrous diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask, dissolve 3-octanol in anhydrous diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution in an ice bath.

-

Slowly add thionyl chloride dropwise to the stirred solution. The reaction is exothermic and generates HCl gas. If pyridine is used, it is typically added prior to the thionyl chloride to neutralize the generated HCl.[2]

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then reflux for 1-2 hours to ensure the reaction goes to completion.

-

Cool the reaction mixture and slowly pour it over crushed ice.

-

Transfer the mixture to a separatory funnel and wash sequentially with water and saturated sodium bicarbonate solution to neutralize any remaining acid.

-

Separate the organic layer, dry it over anhydrous magnesium sulfate, and filter.

-

Remove the solvent using a rotary evaporator to obtain crude this compound.

-

Purify the product by fractional distillation under reduced pressure.

Diagram 1: Synthesis of Racemic this compound

Separation of Stereoisomers

The separation of the (R) and (S) enantiomers of this compound, a process known as resolution, is crucial for studying their individual properties and biological activities. Due to their identical physical properties, specialized techniques are required.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.

Experimental Protocol: Chiral HPLC Separation of this compound (General Approach)

Instrumentation:

-

High-Performance Liquid Chromatograph with a UV detector.

-

Chiral stationary phase column (e.g., a polysaccharide-based column such as Chiralcel OD-H or Chiralpak AD-H, or a cyclodextrin-based column).

Mobile Phase:

-

A mixture of n-hexane and a polar modifier such as isopropanol (B130326) or ethanol (B145695) is typically used for normal-phase chiral HPLC. The optimal ratio needs to be determined empirically. For example, a starting point could be 99:1 (n-hexane:isopropanol).

Procedure:

-

Dissolve a small amount of racemic this compound in the mobile phase.

-

Equilibrate the chiral column with the mobile phase at a constant flow rate (e.g., 1 mL/min).

-

Inject the sample onto the column.

-

Monitor the elution of the enantiomers using a UV detector (detection of alkyl halides can be challenging due to the lack of a strong chromophore; a low wavelength such as 210 nm may be used, or a refractive index detector could be an alternative).

-

Optimize the separation by adjusting the mobile phase composition and flow rate to achieve baseline resolution of the two enantiomeric peaks.

Diagram 2: Chiral HPLC Separation Workflow

Chiral Gas Chromatography (GC)

Chiral Gas Chromatography is another effective method for the separation of volatile enantiomers like this compound. This technique employs a capillary column coated with a chiral stationary phase.

Experimental Protocol: Chiral GC Separation of this compound (General Approach)

Instrumentation:

-

Gas Chromatograph equipped with a Flame Ionization Detector (FID).

-

Chiral capillary column (e.g., a cyclodextrin-based column such as a Chiraldex G-TA).

Carrier Gas:

-

Helium or Hydrogen at an appropriate flow rate.

Procedure:

-

Dissolve the racemic this compound in a volatile solvent (e.g., hexane).

-

Set the GC oven temperature program. An initial isothermal period followed by a temperature ramp is common to achieve good separation.

-

Inject a small volume of the sample into the GC.

-

The enantiomers will separate on the chiral column and be detected by the FID.

-

Optimize the temperature program and carrier gas flow rate to maximize the resolution between the two enantiomeric peaks.

Conclusion

While specific experimental data for the stereoisomers of this compound is sparse, this guide provides a robust framework for its synthesis and chiral separation based on established chemical principles and data from analogous compounds. The provided protocols for the synthesis of the racemic mixture and the general approaches for chiral HPLC and GC separation offer a starting point for researchers. The successful separation and characterization of the individual enantiomers of this compound are essential for any further investigation into their unique biological and chemical properties, particularly in the context of drug discovery and development. Further research is warranted to determine the specific rotation of each enantiomer and to develop optimized and validated chiral separation methods.

References

An In-depth Technical Guide to the Solubility of 3-Chlorooctane in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-chlorooctane in various organic solvents. Understanding the solubility of this haloalkane is critical for its application in organic synthesis, as a reaction medium, and in the development of pharmaceutical compounds where it may be used as a starting material or an intermediate. This document presents qualitative and estimated quantitative solubility data, detailed experimental protocols for solubility determination, and a visual representation of solubility principles.

Core Concepts in Solubility

The solubility of a substance is fundamentally governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces and polarity tend to be miscible or soluble in one another. This compound possesses a long, nonpolar eight-carbon alkyl chain and a polar carbon-chlorine bond. This dual character dictates its solubility behavior, making it generally soluble in nonpolar and moderately polar organic solvents, while exhibiting low solubility in highly polar solvents like water.[1] The energy required to break the existing intermolecular forces within both the solute and the solvent must be compensated by the energy released upon the formation of new solute-solvent interactions.[2]

Data Presentation: Solubility of this compound

| Solvent | Chemical Formula | Polarity Index | Predicted Solubility ( g/100 mL) | Qualitative Solubility |

| Hexane | C₆H₁₄ | 0.1 | > 50 | Miscible |

| Diethyl Ether | (C₂H₅)₂O | 2.8 | > 50 | Miscible |

| Acetone | C₃H₆O | 5.1 | > 50 | Miscible |

| Ethanol | C₂H₅OH | 5.2 | > 50 | Very Soluble |

| Methanol (B129727) | CH₃OH | 6.6 | > 50 | Very Soluble |

| Carbon Tetrachloride | CCl₄ | 1.6 | ~ 30-50 | Soluble |

| Water | H₂O | 10.2 | < 0.1 | Insoluble |

Disclaimer: The quantitative data presented in this table are estimations based on the solubility of structurally similar compounds and general chemical principles. Experimental verification is recommended for precise measurements.

Experimental Protocols

Determining the solubility of a liquid like this compound in an organic solvent can be achieved through several established methods. Below are detailed protocols for qualitative and quantitative determination.

Method 1: Qualitative Determination of Miscibility

This method provides a rapid assessment of whether two liquids are miscible in all proportions.

Materials:

-

This compound

-

Solvent of interest

-

Calibrated droppers or pipettes

-

Small, clear glass test tubes (e.g., 13x100 mm)

-

Vortex mixer or shaker

Procedure:

-

Add 1 mL of the solvent to a clean, dry test tube.

-

Using a separate calibrated dropper, add this compound dropwise to the solvent.

-

After each drop, cap the test tube and vortex or shake vigorously for 10-15 seconds.

-

Visually inspect the mixture against a well-lit background. The formation of a single, clear, homogeneous phase indicates miscibility. The presence of cloudiness, schlieren lines that persist after mixing, or the formation of distinct layers indicates immiscibility or partial miscibility.

-

Continue adding this compound up to an equal volume of the solvent (1 mL) to confirm complete miscibility.

Method 2: Quantitative Determination of Solubility (Shake-Flask Method)

This is a widely used method for determining the equilibrium solubility of a substance in a solvent at a specific temperature.

Materials:

-

This compound

-

Solvent of interest

-

Analytical balance

-

Glass vials or flasks with airtight seals

-

Constant temperature water bath or incubator

-

Vortex mixer or orbital shaker

-

Syringe with a membrane filter (e.g., 0.45 µm PTFE)

-

Gas chromatograph (GC) or other suitable analytical instrument

Procedure:

-

Prepare a series of standard solutions of this compound in the solvent of interest at known concentrations.

-

Add an excess amount of this compound to a known volume of the solvent in a sealed vial. "Excess" means that there should be a visible, undissolved phase of this compound.

-

Place the vial in a constant temperature bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixture using a shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required for equilibrium may need to be determined experimentally.

-

After the equilibration period, allow the mixture to stand undisturbed in the constant temperature bath for several hours to allow the phases to separate.

-

Carefully withdraw a sample from the solvent phase using a syringe fitted with a membrane filter to remove any undissolved droplets of this compound.

-

Dilute the sampled solution with the pure solvent to a concentration that falls within the calibration range of the analytical instrument.

-

Analyze the diluted sample using an appropriate analytical method, such as gas chromatography, to determine the concentration of this compound.

-

Calculate the solubility in the desired units (e.g., g/100 mL) based on the measured concentration and the dilution factor.

Mandatory Visualization

The following diagram illustrates the logical relationship between the polarity of a solvent and the expected solubility of this compound.

Caption: Relationship between solvent polarity and this compound solubility.

References

Spectroscopic data of 3-Chlorooctane (NMR, IR, Mass Spec)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-Chlorooctane, a halogenated alkane. The information presented herein is crucial for the identification, characterization, and quality control of this compound in research and development settings. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols utilized for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ~4.07 | m | - | H-3 |

| ~1.75 | m | - | H-2, H-4 |

| ~1.2-1.5 | m | - | H-5, H-6, H-7 |

| ~1.05 | t | ~7.0 | H-1 |

| ~0.89 | t | ~7.0 | H-8 |

Note: Precise chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. The data presented is a representative spectrum.

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (ppm) | Assignment |

| ~65.5 | C-3 |

| ~38.0 | C-4 |

| ~31.8 | C-2 |

| ~29.1 | C-6 |

| ~26.5 | C-5 |

| ~22.6 | C-7 |

| ~14.1 | C-8 |

| ~10.1 | C-1 |

Note: Carbon assignments are based on typical chemical shift ranges for alkyl halides.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound is characterized by strong C-H stretching and bending vibrations.

Table 3: IR Absorption Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2960-2850 | Strong | C-H stretch (alkane) |

| 1465 | Medium | C-H bend (methylene) |

| 1380 | Medium | C-H bend (methyl) |

| ~725 | Strong | C-Cl stretch |

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Table 4: Mass Spectrometry Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 148/150 | ~1 / ~0.3 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 119 | ~5 | [M - C₂H₅]⁺ |

| 91 | ~20 | [C₇H₁₅]⁺ (Loss of Cl) |

| 70 | ~30 | [C₅H₁₀]⁺ |

| 69 | ~40 | [C₅H₉]⁺ |

| 57 | ~80 | [C₄H₉]⁺ |

| 56 | ~60 | [C₄H₈]⁺ |

| 55 | 100 | [C₄H₇]⁺ (Base Peak) |

| 43 | ~75 | [C₃H₇]⁺ |

| 41 | ~70 | [C₃H₅]⁺ |

Note: The presence of the M and M+2 peaks in an approximate 3:1 ratio is characteristic of a compound containing one chlorine atom.

Experimental Protocols

The following are general experimental protocols for the spectroscopic techniques described. Specific parameters for the acquisition of the data presented may vary.

4.1 NMR Spectroscopy

A sample of this compound is typically dissolved in a deuterated solvent, such as chloroform-d (B32938) (CDCl₃), and placed in a 5 mm NMR tube. ¹H and ¹³C NMR spectra are acquired on a spectrometer, such as a Bruker AC-300, operating at a field strength of 300 MHz for protons.[1] For ¹H NMR, a sufficient number of scans are acquired to obtain a good signal-to-noise ratio. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum.

4.2 Infrared (IR) Spectroscopy

For a liquid sample like this compound, the IR spectrum is often recorded using the neat liquid. A thin film of the sample is placed between two salt plates (e.g., NaCl or KBr). The plates are then mounted in the sample holder of an FTIR spectrometer. A background spectrum of the empty salt plates is recorded first and automatically subtracted from the sample spectrum.

4.3 Mass Spectrometry

The mass spectrum is typically obtained using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization (EI) source. The sample is injected into the GC, where it is vaporized and separated from any impurities. The separated compound then enters the mass spectrometer, where it is bombarded with electrons (typically at 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio and detected.[1]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Analysis.

References

Thermochemical Data of 3-Chlorooctane: A Technical Guide

This technical guide provides a comprehensive overview of the available thermochemical data for 3-Chlorooctane. Due to a scarcity of direct experimental data for this specific compound, this guide also details the application of estimation methodologies, specifically Benson's group additivity method, and outlines a standard experimental protocol for the determination of the enthalpy of formation of liquid chloroalkanes. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical engineering who require reliable thermochemical data for process design, safety analysis, and molecular modeling.

Physicochemical and Thermochemical Properties of this compound

Table 1: Physicochemical Properties of this compound

| Property | Value | Units | Source |

| Molecular Formula | C8H17Cl | - | [1][2] |

| CAS Number | 1117-79-9 | - | [1][2] |

| Molecular Weight | 148.67 | g/mol | [1][2] |

| Boiling Point | 173.4 | °C at 760 mmHg | [3] |

| Density | 0.862 | g/cm³ | [3] |

| Flash Point | 52.5 | °C | [3] |

Table 2: Enthalpy of Isomerization Reaction

| Reaction | ΔrH° (liquid phase) | Units | Source |

| 2-Chlorooctane <=> this compound | -0.13 | kJ/mol | [1] |

Estimation of Enthalpy of Formation using Benson's Group Additivity Method

In the absence of direct experimental data, Benson's group additivity method is a widely used and reliable technique for estimating the standard enthalpy of formation (ΔfH°) of organic compounds.[3][4] This method is based on the principle that the thermochemical properties of a molecule can be approximated by the sum of the contributions of its constituent functional groups.

The this compound molecule can be dissected into the following Benson groups:

-

2 x C-(C)(H)₃: Two terminal methyl groups.

-

5 x C-(C)₂(H)₂: Five methylene (B1212753) groups in the alkyl chain.

-

1 x C-(Cl)(C)₂(H): One methine group bonded to the chlorine atom and two other carbon atoms.

The standard enthalpy of formation can be calculated using the following equation:

ΔfH°(this compound) = 2 * [C-(C)(H)₃] + 5 * [C-(C)₂(H)₂] + 1 * [C-(Cl)(C)₂(H)]

Table 3: Benson Group Additivity Values for Enthalpy of Formation (Liquid Phase)

| Group | Contribution (ΔfH°) | Units | Source |

| C-(C)(H)₃ | -10.00 | kcal/mol | [1] |

| C-(C)₂(H)₂ | -5.00 | kcal/mol | [1] |

| C-(Cl)(C)₂(H) | Not readily available | kcal/mol | - |

The following diagram illustrates the logical workflow for estimating the enthalpy of formation of this compound using Benson's group additivity method.

Experimental Protocol: Determination of Enthalpy of Formation of Liquid Chloroalkanes by Bomb Calorimetry

The standard enthalpy of formation of a liquid organochlorine compound such as this compound can be determined experimentally using bomb calorimetry. This technique measures the heat of combustion at constant volume, from which the enthalpy of combustion and subsequently the enthalpy of formation can be calculated.

1. Principle:

A known mass of the liquid sample is completely combusted in a high-pressure oxygen atmosphere within a sealed container (the "bomb"). The heat released by the combustion reaction is absorbed by the surrounding water bath of the calorimeter. By measuring the temperature change of the water, the heat of combustion can be determined.

2. Apparatus:

-

Adiabatic bomb calorimeter

-

Oxygen cylinder with pressure regulator

-

Crucible (platinum or silica)

-

Ignition wire (platinum or nichrome)

-

Benzoic acid (for calibration)

-

High-precision thermometer or digital temperature sensor

-

Analytical balance

3. Procedure:

a. Calibration of the Calorimeter:

-

Accurately weigh approximately 1 g of benzoic acid into the crucible.

-

Cut a 10 cm piece of ignition wire, weigh it, and attach it to the electrodes of the bomb head, ensuring it is in contact with the benzoic acid pellet.

-

Place the crucible in the bomb head.

-

Carefully assemble the bomb, sealing it tightly.

-

Pressurize the bomb with pure oxygen to approximately 30 atm.

-

Place the bomb in the calorimeter bucket containing a known mass of water.

-

Allow the system to reach thermal equilibrium and record the initial temperature.

-

Ignite the sample by passing a current through the ignition wire.

-

Record the temperature at regular intervals until a maximum temperature is reached and the temperature starts to fall.

-

After the experiment, release the pressure from the bomb, and weigh any unburned ignition wire.

-

Calculate the heat capacity of the calorimeter (C_cal) using the known heat of combustion of benzoic acid.

b. Combustion of this compound:

-

Accurately weigh a gelatin capsule containing approximately 0.8-1.0 g of this compound.

-

Follow the same procedure as for the calibration (steps 3a.2 to 3a.10), using the encapsulated this compound sample.

-

After combustion, the bomb is washed with a known volume of distilled water, and the washings are titrated to determine the amount of hydrochloric acid and any other acids formed. This is crucial for correcting the heat of combustion.

4. Calculations:

-

Calculate the corrected temperature rise (ΔT): Account for heat exchange with the surroundings using appropriate methods (e.g., Regnault-Pfaundler method).

-

Calculate the total heat released (q_total): q_total = C_cal * ΔT

-

Calculate the heat of combustion of the sample (q_comb): q_comb = q_total - q_wire - q_acid, where q_wire is the heat from the combustion of the ignition wire and q_acid is the heat of formation of the acids.

-

Calculate the constant volume heat of combustion (ΔU_c): ΔU_c = q_comb / moles of sample

-

Calculate the standard enthalpy of combustion (ΔH_c°): ΔH_c° = ΔU_c + Δn_gas * R * T, where Δn_gas is the change in the number of moles of gas in the combustion reaction, R is the ideal gas constant, and T is the standard temperature (298.15 K).

-

Calculate the standard enthalpy of formation (ΔfH°): Use Hess's Law with the known standard enthalpies of formation of the combustion products (CO₂, H₂O, and HCl).

The following diagram outlines the experimental workflow for bomb calorimetry.

Conclusion

This technical guide has summarized the available physicochemical data for this compound and highlighted the current lack of comprehensive experimental thermochemical values. The guide provides a framework for estimating the enthalpy of formation using Benson's group additivity method, while also noting the critical missing group value for the chlorinated carbon center. Furthermore, a detailed, standard experimental protocol for determining the enthalpy of formation of liquid chloroalkanes via bomb calorimetry has been presented. For researchers and professionals requiring precise thermochemical data for this compound, experimental determination as outlined in this guide is strongly recommended. Future work should focus on the experimental measurement of the thermochemical properties of this compound and the determination of the Benson group additivity value for C-(Cl)(C)₂(H) to improve the accuracy of predictive models for this and similar compounds.

References

An In-depth Technical Guide to 3-Chlorooctane: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Chlorooctane (CAS No. 1117-79-9), a secondary alkyl halide. The document details its historical context, a robust experimental protocol for its synthesis from 3-octanol (B1198278), a thorough compilation of its physicochemical and spectroscopic properties, and a discussion of its applications in organic synthesis, particularly as a precursor for more complex molecules relevant to research and drug development.

Historical Context and Discovery

The specific discovery of this compound is not well-documented with a singular date or attributed to a specific researcher. Its history is intrinsically linked to the broader development of synthetic organic chemistry in the 19th century. During this era, systematic methods for the formation of carbon-halogen bonds were established, enabling the conversion of readily available starting materials like alkanes and alcohols into alkyl halides.

Key methodologies that emerged during this period and are relevant to the synthesis of this compound include:

-

Conversion of Alcohols to Alkyl Halides: This became a reliable and versatile method for introducing a halogen into an organic molecule. The use of reagents like hydrogen halides and, later, thionyl chloride, allowed for the controlled replacement of a hydroxyl group with a chlorine atom.

-

Hydrohalogenation of Alkenes: The addition of hydrogen halides across the double bond of an alkene was another foundational method for preparing haloalkanes.

-

Free Radical Halogenation of Alkanes: While less selective for producing a specific isomer like this compound, the reaction of alkanes with halogens in the presence of UV light was an early method for producing chlorinated hydrocarbons.

The availability of 3-octanol as a precursor and the establishment of these general synthetic principles allowed for the routine preparation of this compound, making it an accessible building block for further chemical synthesis.

Synthesis of this compound

The most common and efficient laboratory-scale synthesis of this compound involves the nucleophilic substitution of the hydroxyl group in 3-octanol using a chlorinating agent. Thionyl chloride (SOCl₂) is a preferred reagent for this transformation as it produces gaseous byproducts (SO₂ and HCl), which simplifies the purification of the final product. The reaction proceeds via an Sₙ2-like mechanism.

Experimental Protocol: Synthesis of this compound from 3-Octanol

Objective: To synthesize this compound by reacting 3-octanol with thionyl chloride.

Materials:

-

3-octanol

-

Thionyl chloride (SOCl₂)

-

Pyridine (B92270) (optional, as a base to neutralize HCl)

-

Diethyl ether (anhydrous)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂)

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-octanol (1 equivalent) in anhydrous diethyl ether. If using, add pyridine (1.1 equivalents). Cool the flask in an ice bath.

-

Addition of Thionyl Chloride: Slowly add thionyl chloride (1.1 equivalents) dropwise from the dropping funnel to the stirred solution of 3-octanol over 30-60 minutes. Maintain the temperature at 0-5 °C during the addition. Caution: Thionyl chloride is corrosive and reacts violently with water. This step should be performed in a well-ventilated fume hood.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 1-2 hours or until the reaction is complete (monitor by TLC or GC).

-

Work-up: Carefully pour the reaction mixture over crushed ice. Transfer the mixture to a separatory funnel.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold water, saturated sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine. Caution: The bicarbonate wash may produce CO₂, so vent the separatory funnel frequently.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Solvent Removal: Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purification: Purify the crude this compound by fractional distillation under reduced pressure to obtain the pure product.

Physicochemical and Spectroscopic Data

The following tables summarize the key physical, chemical, and spectroscopic properties of this compound.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 1117-79-9 | [1][2][3] |

| Molecular Formula | C₈H₁₇Cl | [1][2][3] |

| Molecular Weight | 148.674 g/mol | [1][2][3] |

| Appearance | Colorless liquid | |

| Boiling Point | 173.4 °C at 760 mmHg | |

| Density | 0.862 g/cm³ | |

| Refractive Index | 1.423 | |

| Flash Point | 52.5 °C | |

| Melting Point | -41.9 °C (estimate) | |

| Vapor Pressure | 1.69 mmHg at 25 °C |

Table 2: Spectroscopic Data for this compound

| Spectroscopy Type | Key Peaks/Signals | Reference(s) |

| ¹H NMR | Data available on SpectraBase | [4] |

| ¹³C NMR | Predicted data available on SpectraBase | [5] |

| Mass Spectrometry (EI) | Key fragments (m/z): 91, 69, 43, 41, 55, 29, 27 | [1] |

| Infrared (IR) Spectroscopy | Key absorptions (cm⁻¹): ~2960, ~2930, ~2870 (C-H stretch), ~1460 (C-H bend), ~680 (C-Cl stretch) | [2] |

Applications in Research and Development

This compound is primarily utilized as a chemical intermediate in organic synthesis. Its utility stems from the reactivity of the C-Cl bond, which can participate in a variety of nucleophilic substitution and elimination reactions.

-

Nucleophilic Substitution: The chlorine atom serves as a good leaving group, allowing for the introduction of a wide range of functional groups through reaction with various nucleophiles. This makes this compound a useful precursor for the synthesis of more complex molecules, including potential pharmaceutical intermediates. For example, it can be used to introduce an octyl group at a specific position in a target molecule.

-

Synthesis of Heterocyclic Compounds: A notable application is in the synthesis of sulfur-containing heterocycles. For instance, a derivative of this compound, this compound-1-thiol, is a prime candidate for intramolecular cyclization.[6][7] The thiol group can be deprotonated to form a nucleophilic thiolate, which then attacks the carbon bearing the chlorine atom in an intramolecular Sₙ2 reaction to form a substituted tetrahydrothiophene (B86538) ring.[7] Tetrahydrothiophene and its derivatives are important structural motifs in medicinal chemistry.

-